1-(5-bromofuran-2-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-bromofuran-2-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C19H15BrFN7O2 and its molecular weight is 472.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.04546 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(5-bromofuran-2-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships.
Chemical Structure
The molecular formula of the compound is C23H20BrN5O3. The structure contains multiple functional groups that contribute to its biological properties.
The primary mechanism of action for this compound involves interaction with specific biological targets. It is believed to inhibit certain enzymes or receptors involved in pathological processes. The presence of the bromofuran and triazolo-pyrimidine moieties suggests potential for diverse interactions within biological systems.
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of similar structures can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The ability to disrupt biofilms is crucial for developing new antibacterial agents.
- Anticancer Properties : Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. For instance, the inhibition of cell proliferation has been reported in studies involving triazole-containing compounds .
- Anti-inflammatory Effects : The compound may interact with cyclooxygenase enzymes, potentially reducing inflammation through the inhibition of prostaglandin synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the piperazine and triazole rings can significantly influence potency and selectivity:
Substituent | Effect on Activity | Reference |
---|---|---|
4-Fluorophenyl | Enhanced binding affinity | |
Bromofuran | Increased lipophilicity | |
Triazole | Broadens spectrum of activity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of similar triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the triazole ring improved antimicrobial potency .
- Cancer Cell Line Studies : Research involving various piperazine derivatives showed significant cytotoxicity against breast and colon cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Inflammation Models : In vivo studies demonstrated that compounds with the bromofuran moiety exhibited reduced edema in rat models of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN7O2/c20-15-6-5-14(30-15)19(29)27-9-7-26(8-10-27)17-16-18(23-11-22-17)28(25-24-16)13-3-1-12(21)2-4-13/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKQVYDZEMVQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(O5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.